molecular formula C13H13NO2 B174817 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione CAS No. 129306-04-3

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Cat. No.: B174817
CAS No.: 129306-04-3
M. Wt: 215.25 g/mol
InChI Key: INVMZALXDUDUFO-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group attached to a nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both benzyl and azaspiro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by a spirocyclic structure that includes both nitrogen and carbonyl functional groups. The compound features:

  • Azaspiro ring : A seven-membered ring containing nitrogen.
  • Benzyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Dione functionality : The presence of two carbonyl groups at positions 4 and 7 enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : It has shown potential in binding to dopamine receptors, particularly the D3 receptor, which is significant for developing treatments for neurological disorders .

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, with specific enantiomers showing enhanced potency .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on tumor cell lines, indicating potential applications in cancer therapy .
  • Neuropharmacological Effects : Its interaction with dopamine receptors suggests a role in modulating neurochemical pathways relevant to psychiatric conditions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acidSimilar spirocyclic structureCarboxylic acid group may alter solubility and receptor interactions
7-Amino-5-azaspiro[2.4]heptaneContains amino group at position 7Enhanced biological activity due to increased hydrogen bonding
5-(N-benzyl)azaspiro[2.4]heptanoneBenzyl substitution on nitrogenVariability in pharmacological profiles based on nitrogen substitution

Case Studies and Research Findings

  • Dopamine Receptor Interaction :
    • A study focused on the binding affinity of various derivatives of the azaspiro framework at dopamine receptors revealed that certain modifications significantly enhance selectivity for the D3 receptor over D2 .
  • Cytotoxicity Assessment :
    • In vitro tests using human lung adenocarcinoma (A549) and melanoma (WM115) cell lines showed that compounds similar to this compound induced apoptosis through caspase activation pathways .
  • Antimicrobial Activity :
    • Research highlighted the antimicrobial efficacy of specific enantiomers of 5-Benzyl-5-azaspiro[2.4]heptane derivatives against resistant strains of bacteria, underscoring the importance of stereochemistry in therapeutic applications .

Properties

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-11-9-14(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVMZALXDUDUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432200
Record name 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-04-3
Record name 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-acetylcyclopropanecarboxylate (7.6482 g, 48.97 mmol) in EtOH (54 mL) was slowly added bromine (2.76 mL, 53.87 mmol) via syringe. The orange solution was stirred for 2 h and then concentrated in vacuo. To a 0° C. solution of the residue in EtOH (54 mL) was added benzylamine (13.4 mL, 122.7 mmol) slowly via syringe, and the mixture was stirred and warmed to room temperature overnight. The mixture was concentrated in vacuo and partitioned between DCM (200 mL) and 1 N aq. HCl (100 mL). The aqueous phase was extracted with a fresh portion of DCM (100 mL), and the combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (40% EtOAc in hexanes) to afford 5-(phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione (2.7842 g, 26%) as a yellow solid. LCMS: (M+H)+: 216.1.
Quantity
7.6482 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
solvent
Reaction Step Three
Quantity
13.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
54 mL
Type
solvent
Reaction Step Four

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